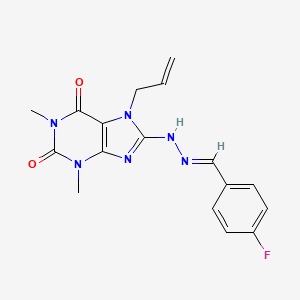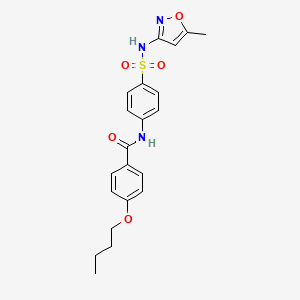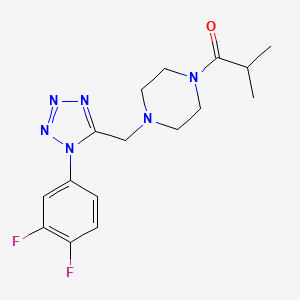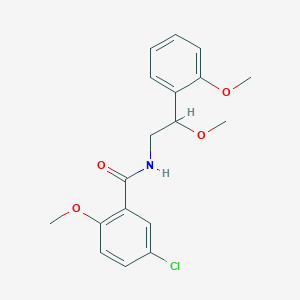
3-chloro-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole, also known as DFBT, is a triazole derivative that has been widely used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, from synthetic organic chemistry to drug discovery. DFBT has been studied for its potential in medicinal chemistry, as well as its ability to act as a catalyst in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of various 1,2,4-triazole derivatives, including chloro and fluoro derivatives, have been explored. These derivatives show interesting intermolecular interactions, which have been studied using techniques like X-ray diffraction, DSC, TGA, and Hirshfeld surface analysis (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Molecular and Electronic Analysis
- A study focused on the molecular, electronic, and nonlinear optical properties of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. This involved comparing experimental and theoretical values, including electronic properties calculated using DFT methods (Beytur & Avinca, 2021).
Structural Investigations
- The structure of several 1,2,4-triazole derivatives was examined, focusing on their planarity and intermolecular interactions such as hydrogen bonding and pi-pi stacking interactions (Yilmaz, Kazak, Ağar, Kahveci, & Guven, 2005).
Biological Activity
- Some novel heterocyclic compounds derived from 1,2,4-triazole derivatives have been synthesized and evaluated for lipase and α-glucosidase inhibition. This indicates the potential of these derivatives in therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
Supramolecular Interactions
- Research on 1,2,3-triazoles, closely related to 1,2,4-triazoles, highlights their diverse supramolecular interactions and applications in supramolecular and coordination chemistry, revealing their potential in areas like catalysis and photochemistry (Schulze & Schubert, 2014).
Propiedades
IUPAC Name |
3-chloro-5-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2N3/c10-9-13-8(14-15-9)3-5-1-6(11)4-7(12)2-5/h1-2,4H,3H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIXAADMOUTEBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC2=NC(=NN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide](/img/structure/B2403550.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2403551.png)



![tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2403558.png)
![ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2403561.png)





![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-nitrobenzenesulfonamide](/img/structure/B2403569.png)